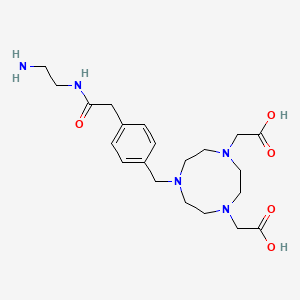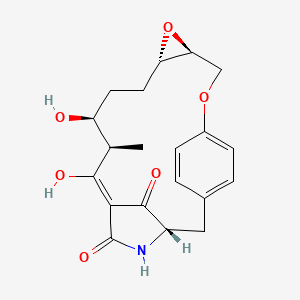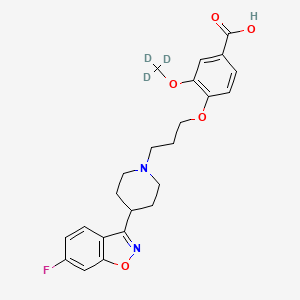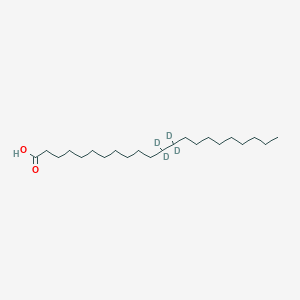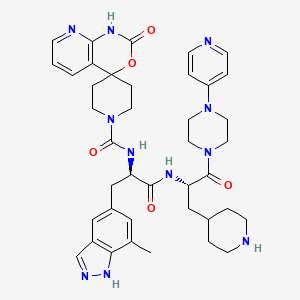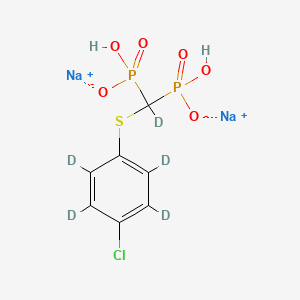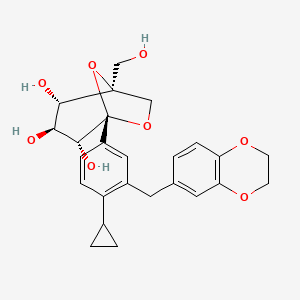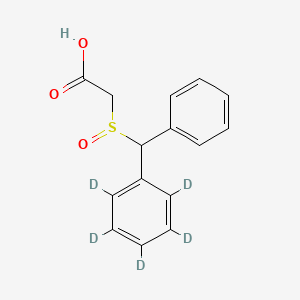![molecular formula C12H6ClFN2O B12417925 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-7-フルオロピロロ[1,2-a]キノキサリン-2-カルバルデヒドは、分子式C11H6ClFN2を持つ化学化合物です。これは、ピラジン環にベンゼン環が融合した二環式化合物であるキノキサリンの誘導体です。
準備方法
4-クロロ-7-フルオロピロロ[1,2-a]キノキサリン-2-カルバルデヒドの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次の手順が含まれます。
ピロロ[1,2-a]キノキサリンコアの形成: この手順では、適切な前駆体を特定の条件下で環化します。
クロロおよびフルオロ置換基の導入: ハロゲン化反応は、キノキサリン環の所望の位置に塩素原子とフッ素原子を導入するために使用されます。
工業生産方法は異なる場合がありますが、一般的には収率、純度、費用対効果を最適化した、同様の原理に従います。
化学反応の分析
4-クロロ-7-フルオロピロロ[1,2-a]キノキサリン-2-カルバルデヒドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するカルボン酸または他の酸化された誘導体を形成するために酸化することができます。
還元: 還元反応は、アルデヒド基をアルコールまたは他の還元された形態に変換できます。
置換: クロロおよびフルオロ置換基は、求核置換反応によって他の官能基に置き換えることができます。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤があります。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .
4. 科学研究アプリケーション
4-クロロ-7-フルオロピロロ[1,2-a]キノキサリン-2-カルバルデヒドは、科学研究でいくつかの用途があります。
化学: これは、より複雑な分子の合成における構成要素として、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物学的活性を研究されています。
医学: さまざまな疾患に対する治療剤としての可能性を探索する研究が進められています。
科学的研究の応用
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
4-クロロ-7-フルオロピロロ[1,2-a]キノキサリン-2-カルバルデヒドの作用機序には、特定の分子標的や経路との相互作用が含まれます。たとえば、その抗菌活性は、細菌の細胞壁合成またはタンパク質機能を阻害する能力による可能性があります。 がん研究では、特定のシグナル伝達経路を通じてアポトーシスを誘導したり、細胞増殖を阻害したりすることで、その効果を発揮する可能性があります .
6. 類似の化合物との比較
4-クロロ-7-フルオロピロロ[1,2-a]キノキサリン-2-カルバルデヒドは、以下のような他のキノキサリン誘導体と比較できます。
4-クロロキノキサリン: フッ素基とアルデヒド基がないため、特定の反応では汎用性が低くなります。
7-フルオロキノキサリン:
2-キノキサリンカルバルデヒド: クロロ基とフルオロ基がないため、化学的特性や生物学的活性に影響を与える可能性があります.
4-クロロ-7-フルオロピロロ[1,2-a]キノキサリン-2-カルバルデヒドのクロロ基、フルオロ基、アルデヒド基のユニークな組み合わせにより、さまざまな研究アプリケーションにとって貴重な化合物となっています。
類似化合物との比較
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde can be compared with other quinoxaline derivatives, such as:
4-Chloroquinoxaline: Lacks the fluorine and aldehyde groups, making it less versatile in certain reactions.
7-Fluoroquinoxaline:
2-Quinoxalinecarboxaldehyde: Lacks the chloro and fluoro substituents, which may influence its chemical properties and biological activities.
The unique combination of chloro, fluoro, and aldehyde groups in this compound makes it a valuable compound for various research applications.
特性
分子式 |
C12H6ClFN2O |
|---|---|
分子量 |
248.64 g/mol |
IUPAC名 |
4-chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde |
InChI |
InChI=1S/C12H6ClFN2O/c13-12-11-3-7(6-17)5-16(11)10-2-1-8(14)4-9(10)15-12/h1-6H |
InChIキー |
GJTMSNSUMGDOBK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)N=C(C3=CC(=CN23)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


